Mito-TEMPO (hydrate)

Cryopreservation Reproductive Biology Oxidative Stress

Untargeted antioxidants like SOD and CoQ10 fail to address compartment-specific mitochondrial oxidative stress due to diffuse cytosolic distribution. Mito-TEMPO (hydrate) solves this with a TPP cation enabling several hundred-fold accumulation within energized mitochondria. - SOD mimetic scavenges superoxide & alkyl radicals; does not alter glycolysis (unlike MitoQ) - Broader safe dosage range vs. SKQ1; preserves sperm motility & membrane integrity in cryopreservation (50-100 µM) - Protects mitochondrial membrane potential in cardiomyocytes; abrogates stress-induced senescence Suitable for reproductive biotech, cardiovascular, and neurodegeneration research.

Molecular Formula C29H38ClN2O3P
Molecular Weight 529.0 g/mol
Cat. No. B10765312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMito-TEMPO (hydrate)
Molecular FormulaC29H38ClN2O3P
Molecular Weight529.0 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1O)(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.O.[Cl-]
InChIInChI=1S/C29H35N2O2P.ClH.H2O/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;;/h5-19,23,33H,20-22H2,1-4H3;1H;1H2
InChIKeyVFQFEHOQBRFUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mito-TEMPO (hydrate): Mitochondria-Targeted Antioxidant


Mito-TEMPO (hydrate), also known as MitoTEMPO (CAS 1334850-99-5), is a synthetic mitochondria-targeted antioxidant comprising a piperidine nitroxide (TEMPO) conjugated to a triphenylphosphonium (TPP) lipophilic cation [1]. This TPP moiety enables the compound to pass through lipid bilayers and accumulate several hundred-fold within energized mitochondria due to the negative mitochondrial membrane potential [2]. As a superoxide dismutase (SOD) mimetic, Mito-TEMPO scavenges both superoxide and alkyl radicals, providing targeted protection against mitochondrial oxidative damage .

Mito-TEMPO vs. Untargeted Antioxidants


Untargeted antioxidants such as superoxide dismutase (SOD), Coenzyme Q10 (CoQ10), and TEMPO lack the triphenylphosphonium (TPP) moiety required for preferential mitochondrial accumulation, resulting in diffuse cytosolic distribution that fails to address compartment-specific oxidative stress [1]. Even among mitochondrial-targeted analogs, Mito-TEMPO exhibits distinct functional divergence—for instance, it does not alter glycolytic metabolism in melanoma cells whereas MitoQ significantly increases glycolytic rates and reduces respiration, indicating that TPP-conjugated antioxidants within the same class cannot be freely interchanged without introducing confounding metabolic variables [2]. Additionally, Mito-TEMPO demonstrates a broader safe dosage range and superior antioxidant activity compared to SKQ1, underscoring that procurement decisions among mitochondrial-targeted antioxidants must be guided by compound-specific performance data rather than class-level assumptions [3].

Mito-TEMPO: Evidence vs. MitoQ, SKQ1, and Untargeted Antioxidants


Sperm Cryopreservation: Outperforming Untargeted Antioxidants

In a head-to-head ram semen cryopreservation study, Mito-TEMPO (50 μM and 100 μM) significantly outperformed untargeted antioxidants SOD (100 U/mL) and CoQ10 (1 μM) across multiple sperm quality parameters [1]. Mito-TEMPO at 100 μM increased total motility to 58.3% compared to 42.1% for SOD and 44.7% for CoQ10, while reducing malondialdehyde (MDA) concentrations to 1.8 nmol/mL versus 2.9 nmol/mL for SOD and 2.7 nmol/mL for CoQ10 [1].

Cryopreservation Reproductive Biology Oxidative Stress

Metabolic Neutrality vs. MitoQ in Cancer Models

A comparative study in melanoma cell lines revealed that MitoQ (500 μM) significantly increased glycolytic rates and reduced mitochondrial respiration, whereas Mito-TEMPO (500 μM) produced no detectable change in either glycolytic flux or respiratory parameters relative to untreated controls [1]. This differential metabolic impact occurred despite both compounds sharing the TPP mitochondrial-targeting moiety [1].

Cancer Metabolism Glycolysis Mitochondrial Respiration

Safety Advantage over SKQ1 in Oxidative Stress Models

A 2024 comparative study evaluating Mito-TEMPO and SKQ1 under oxidative stress conditions determined that Mito-TEMPO possesses a significantly broader safe dosage range [1]. While SKQ1 exhibited a narrow therapeutic window with toxicity observed at moderate concentrations, Mito-TEMPO maintained protective efficacy across a wider concentration gradient without inducing cytotoxicity [1]. The study concluded that Mito-TEMPO demonstrates superior antioxidant activity and greater therapeutic potential than SKQ1 for mitigating oxidative renal injury [1].

Oxidative Stress Nephroprotection Safety Pharmacology

Synergistic Cryoprotection with MitoQ

The combination of Mito-TEMPO (50 μM) with MitoQ (50 nM) in ram semen extender produced significantly superior outcomes compared to either compound alone [1]. The MQ/MT combination group achieved total motility of 65.4% versus 58.3% for Mito-TEMPO 100 μM alone and 56.1% for MitoQ 100 nM alone (P ≤ 0.05), while simultaneously yielding the lowest malondialdehyde concentrations (1.2 nmol/mL) and DNA fragmentation rates among all treatment groups [1]. Fertility potential was highest in the combination group [1].

Combination Therapy Sperm Cryopreservation Reproductive Biotechnology

Lyophilized Stability & Versatile Solubility

Mito-TEMPO (hydrate) demonstrates extended shelf stability when stored as lyophilized powder at -20°C, remaining stable for 36 months [1]. The compound exhibits versatile solubility: up to 25 mg/mL in DMSO, up to 40 mg/mL in water, and up to 40 mg/mL in ethanol . This solubility profile accommodates both aqueous and organic solvent-based experimental protocols. Room temperature shipping is validated without cooling measures required .

Compound Stability Formulation Laboratory Procurement

Mitochondrial Membrane Potential Protection in Ischemia-Reperfusion

In a mouse ventricular myocyte model of ischemia-reperfusion injury, Mito-TEMPO treatment (20 μM) significantly protected mitochondrial membrane potential (ΔΨm) and attenuated reperfusion-induced reactive oxygen species (ROS) production compared to untreated ischemic controls [1]. Untreated myocytes exhibited a 47% reduction in ΔΨm following reperfusion, whereas Mito-TEMPO-treated myocytes maintained ΔΨm at 82% of baseline levels [1].

Ischemia-Reperfusion Injury Cardioprotection Mitochondrial Membrane Potential

Mito-TEMPO: Validated Application Scenarios


Sperm and Embryo Cryopreservation

Mito-TEMPO supplementation (50–100 μM) in semen extenders significantly preserves sperm motility, membrane integrity, and mitochondrial activity while reducing DNA fragmentation and lipid peroxidation during freeze-thaw cycles [1]. The compound outperforms untargeted antioxidants SOD and CoQ10 across multiple quality parameters, and its combination with MitoQ (50 μM Mito-TEMPO + 50 nM MitoQ) yields the highest fertility potential among all tested formulations [1]. Suitable for ram, bovine, and porcine reproductive biotechnology applications.

Cardiovascular Ischemia-Reperfusion Injury Research

Mito-TEMPO (20–100 μM) protects mitochondrial membrane potential and attenuates reperfusion-induced ROS production in ventricular myocyte models [1]. The compound resolves mitochondrial oxidative stress and rescues coronary collateral growth in Zucker obese fatty rats . Unlike MitoQ, Mito-TEMPO does not alter glycolytic rates or mitochondrial respiration, providing a cleaner tool for studying oxidative stress mechanisms without confounding metabolic interference .

Renal Oxidative Injury & Nephroprotection

Comparative studies demonstrate that Mito-TEMPO exhibits a broader safe dosage range and superior antioxidant activity compared to SKQ1 in oxidative renal injury models [1]. The compound's favorable safety profile supports dose-escalation studies and extended treatment regimens without the toxicity concerns associated with SKQ1. Mito-TEMPO inhibits peroxynitrite formation and protects against acetaminophen-induced hepatotoxicity, with effects sustained for at least 24 hours post-treatment .

Mitochondrial Dysfunction in Neurodegeneration & Aging

Mito-TEMPO abrogates the induction of stress-induced premature senescence in human vascular smooth muscle cells and protects against mitochondrial permeability transition pore opening, necrosis, and mitochondrial apoptosis following ATP depletion recovery [1]. The compound accumulates several hundred-fold within energized mitochondria, enabling targeted investigation of mitochondrial superoxide's role in neurodegeneration, cellular senescence, and age-related pathologies without off-target cytosolic effects that confound studies using untargeted antioxidants .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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